molecular formula C18H13N7O3S B2994454 N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-69-5

N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2994454
CAS No.: 868967-69-5
M. Wt: 407.41
InChI Key: GUMTUHCUOYZRNV-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a 4-nitrophenyl group via a thioacetamide bridge. Its structure combines electron-withdrawing (nitro) and electron-donating (pyridinyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O3S/c26-16(20-12-4-6-13(7-5-12)25(27)28)11-29-17-9-8-15-21-22-18(24(15)23-17)14-3-1-2-10-19-14/h1-10H,11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMTUHCUOYZRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a nitrophenyl group, a triazole ring, and a pyridazin moiety. Its chemical formula is C17H16N6O3SC_{17}H_{16}N_6O_3S, indicating the presence of nitrogen and sulfur which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL . The specific activity of N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide against these pathogens remains to be fully characterized but is expected to be significant given its structural similarities to known active compounds.

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies on related triazole derivatives that exhibit cytotoxic effects against various cancer cell lines. For example, triazole-containing compounds have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of N-(4-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptors associated with pain pathways or inflammatory responses.

Case Studies

Recent case studies involving triazole derivatives have highlighted their potential therapeutic applications:

  • A study focused on the synthesis and evaluation of new triazole derivatives reported promising results in terms of antibacterial efficacy against resistant strains of bacteria .
  • Another investigation into the anticancer properties of triazole-based compounds revealed their ability to significantly reduce tumor size in xenograft models .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 (μg/mL) Reference
AntibacterialStaphylococcus aureus0.125–8
AnticancerVarious cancer cell linesIC50 values vary

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives

Compound Name Substituents Molecular Weight Key Features Potential Activity Reference
Target Compound 4-nitrophenyl, pyridin-2-yl Not explicitly provided Electron-withdrawing nitro group; pyridinyl enhances solubility Hypothesized anticancer/DNA intercalation
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 4-chlorophenyl, 4-acetamidophenyl 452.917 Chloro substituent enhances lipophilicity; acetamide improves stability Likely kinase inhibition (structural similarity to kinase inhibitors)
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide Pyridin-3-yl, tetrahydrofuranmethyl 412.48 Tetrahydrofuran group increases polarity; pyridinyl may modulate receptor binding Antiviral or metabolic regulation (based on heterocyclic motifs)
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Methyl, phenyl 308.34 Methyl group reduces steric hindrance; phenyl enhances π-π stacking Lin28 protein inhibition (validated in functional assays)
N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide 3-nitrophenyl, 3-acetylphenyl Not provided Dual nitro/acetyl groups may enhance DNA interaction Topoisomerase II inhibition (similar to phthalazine derivatives)

Substituent Effects on Bioactivity

  • Nitro Group (Target Compound vs. ) : The nitro group in the target compound’s 4-nitrophenyl substituent likely enhances DNA intercalation via planar aromatic stacking, similar to phthalazine-based Topo II inhibitors . In contrast, the 3-nitrophenyl substituent in may exhibit different binding kinetics due to positional isomerism.
  • Chloro vs. Pyridinyl ( vs.
  • Tetrahydrofuran vs. Methyl ( vs. Lin28-1632) : The tetrahydrofuran moiety in introduces stereoelectronic effects that could modulate metabolic stability, whereas the methyl group in Lin28-1632 minimizes steric hindrance for protein binding .

Molecular Weight and Drug-Likeness

  • The target compound’s molecular weight is expected to exceed 400 Da (based on analogs like and ), which may limit blood-brain barrier permeability but enhance target specificity.
  • Smaller analogs like Lin28-1632 (308.34 Da) demonstrate better bioavailability, as seen in topical delivery assays .

Research Findings and Mechanistic Insights

  • Topo II Inhibition : Phthalazine-triazolo hybrids (e.g., ’s compound) show potent Topo II inhibition (IC₅₀ < 1 µM), suggesting the target compound’s nitro-triazolo-pyridazine scaffold may share this mechanism .
  • Synthetic Feasibility: High-purity (>95%) synthesis methods for triazinoindole-thioacetamides () suggest analogous routes for the target compound’s preparation .

Limitations and Contradictions

  • Activity Variability : Despite structural similarities, substituent positioning (e.g., 3-nitro vs. 4-nitro) can drastically alter bioactivity, as seen in vs. 13 .
  • Lack of Direct Data : The target compound’s specific activity remains unvalidated in the provided evidence, requiring further experimental confirmation.

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